molecular formula C9H7ClF2O2 B13557701 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13557701
M. Wt: 220.60 g/mol
InChI Key: KYSZITDOYGHYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro, methoxy, and difluoro substituent on an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetone. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3

InChI Key

KYSZITDOYGHYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.